molecular formula C22H34ClN5O B610877 (2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboximidamide;hydrochloride CAS No. 1449768-48-2

(2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboximidamide;hydrochloride

Cat. No.: B610877
CAS No.: 1449768-48-2
M. Wt: 419.998
InChI Key: REAGUXWEQBFUPB-FYZYNONXSA-N
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Description

SLP7111228 hydrochloride is a potent and selective inhibitor of sphingosine kinase type 1 (SPHK1). It is known for its ability to induce a concentration-dependent decrease in sphingosine-1-phosphate (S1P) levels in cells without affecting sphingosine levels . This compound has significant implications in various scientific research fields due to its specificity and potency.

Preparation Methods

Synthetic Routes and Reaction Conditions

SLP7111228 hydrochloride is synthesized through a series of chemical reactions involving the formation of a 1-guanidino-2-phenyloxadiazolylpyrrolidine group. The synthetic route typically involves the following steps:

  • Formation of the oxadiazole ring.
  • Introduction of the pyrrolidine moiety.
  • Addition of the guanidino group.
  • Final hydrochloride salt formation.

The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of SLP7111228 hydrochloride involves scaling up the synthetic route mentioned above. The process is optimized for large-scale production, ensuring high yield and purity. The compound is usually produced in crystalline solid form and stored at -20°C to maintain stability .

Chemical Reactions Analysis

Types of Reactions

SLP7111228 hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions can yield various substituted analogs of SLP7111228 hydrochloride .

Scientific Research Applications

SLP7111228 hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

SLP7111228 hydrochloride exerts its effects by selectively inhibiting sphingosine kinase type 1 (SPHK1). This inhibition leads to a decrease in sphingosine-1-phosphate (S1P) levels in cells. The compound binds to the active site of SPHK1, preventing the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P). This reduction in S1P levels affects various cellular processes, including cell proliferation, survival, and migration .

Comparison with Similar Compounds

SLP7111228 hydrochloride is unique due to its high selectivity and potency for sphingosine kinase type 1 (SPHK1). Similar compounds include:

    SLM6031434: Another selective inhibitor of sphingosine kinase type 1 (SPHK1).

    Fingolimod: A sphingosine analog that modulates sphingosine-1-phosphate receptors.

    SKI-II: A non-selective inhibitor of sphingosine kinases.

Compared to these compounds, SLP7111228 hydrochloride offers higher selectivity for SPHK1, making it a valuable tool in research focused on this specific kinase .

Properties

IUPAC Name

(2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N5O.ClH/c1-2-3-4-5-6-7-9-17-11-13-18(14-12-17)21-25-20(28-26-21)16-19-10-8-15-27(19)22(23)24;/h11-14,19H,2-10,15-16H2,1H3,(H3,23,24);1H/t19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAGUXWEQBFUPB-FYZYNONXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C2=NOC(=N2)CC3CCCN3C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC1=CC=C(C=C1)C2=NOC(=N2)C[C@@H]3CCCN3C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboximidamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
(2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboximidamide;hydrochloride
Reactant of Route 3
(2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboximidamide;hydrochloride
Reactant of Route 4
(2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboximidamide;hydrochloride
Reactant of Route 5
(2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboximidamide;hydrochloride
Reactant of Route 6
(2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboximidamide;hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.